

Bromodichloromethane vs. Chloroform: A Comparative Risk Assessment for Researchers

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Compound of Interest

Compound Name: *Bromodichloromethane*

Cat. No.: *B127517*

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This guide provides a detailed comparative risk assessment of **bromodichloromethane** (BDCM) and chloroform, two common trihalomethanes. The information presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and safety protocols. This document summarizes key physicochemical properties, toxicokinetics, and toxicological endpoints, supported by experimental data.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of **bromodichloromethane** and chloroform is crucial for predicting their environmental fate, biological interactions, and potential for exposure. Both are colorless, volatile liquids. Key differences in their molecular weight, boiling point, and solubility are detailed below.

Property	Bromodichloromethane	Chloroform
CAS Number	75-27-4	67-66-3
Molecular Formula	CHBrCl ₂	CHCl ₃
Molecular Weight	163.8 g/mol	119.38 g/mol
Boiling Point	90 °C	61.2 °C
Density	1.980 g/cm ³ at 20°C	1.489 g/cm ³ at 20°C
Water Solubility	4.5 g/L at 20°C	~8 g/L at 20°C
Log K _{ow} (Octanol-Water Partition Coefficient)	2.00	1.97

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Both **bromodichloromethane** and chloroform are readily absorbed through inhalation, ingestion, and dermal contact.^{[1][2]} Following absorption, they are distributed throughout the body, with higher concentrations found in adipose tissue, liver, and kidneys.^{[1][3]}

Metabolism is a key determinant of their toxicity. The primary pathway for both compounds involves cytochrome P450 (CYP) enzymes, particularly CYP2E1, which is predominantly found in the liver.^{[4][5]} This metabolic activation generates reactive intermediates that are central to their toxic effects.

- Chloroform is metabolized by CYP2E1 to produce the highly reactive and toxic intermediate, phosgene.^[5]
- **Bromodichloromethane** is also metabolized by CYP enzymes. Additionally, it can be conjugated with glutathione (GSH) by Glutathione S-transferase (GST), specifically the theta class (GSTT1-1), leading to the formation of reactive intermediates.^{[2][3]}

Excretion of the parent compounds and their metabolites occurs primarily through exhalation and, to a lesser extent, in the urine.^[3]

Comparative Toxicity Assessment

The toxicity of both **bromodichloromethane** and chloroform is primarily targeted at the liver and kidneys. Their carcinogenic mechanism is generally considered to be non-genotoxic, arising from chronic cytotoxicity and subsequent regenerative cell proliferation.^{[6][7]}

Acute Toxicity

The following table summarizes the acute oral lethal dose 50 (LD₅₀) values for both compounds in rodents.

Species	Bromodichloromethane LD ₅₀ (mg/kg)	Chloroform LD ₅₀ (mg/kg)
Rat (male)	916 - 969	450 - 2,000
Mouse (male)	450	36 - 1,366

Sources:^{[8][9][10][11][12][13]}

Chronic Toxicity and Carcinogenicity

Long-term exposure to both compounds has been shown to induce tumors in experimental animals. The International Agency for Research on Cancer (IARC) has classified both **bromodichloromethane** and chloroform as Group 2B carcinogens, meaning they are "possibly carcinogenic to humans."^[14]

The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) from key oral toxicity studies are presented below. These values are critical for establishing safe exposure limits.

Compound	Species	Effect	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)
Bromodichloromethane	Rat (male)	Hepatotoxicity (acute)	0.25 mmol/kg (~41)	0.5 mmol/kg (~82)
Bromodichloromethane	Rat	Developmental Toxicity	45.0	-
Chloroform	Rat (male)	Hepatotoxicity (acute)	0.25 mmol/kg (~30)	0.5 mmol/kg (~60)
Chloroform	Dog	Fatty cyst formation in liver	-	0.01 (RfD based on this)

Sources:[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Cytotoxicity

The cytotoxic potential of these compounds is often evaluated in vitro using cell-based assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric. It is important to note that IC₅₀ values can vary significantly depending on the cell line and experimental conditions.

Compound	Cell Line	IC ₅₀ Value
Chloroform Extract*	Various Cancer Cell Lines	Varies (e.g., 16.25 µg/mL for MCF-7)

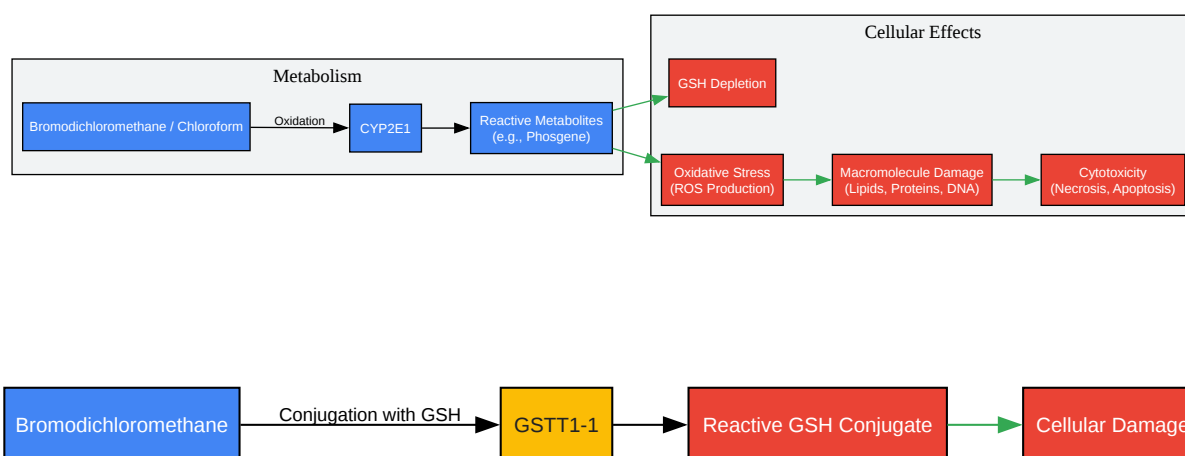
*Note: Data for pure chloroform and **bromodichloromethane** IC₅₀ values in relevant cell lines (e.g., hepatocytes, renal cells) were not readily available in the summarized literature. The provided data is for a chloroform extract and should be interpreted with caution. Sources:[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

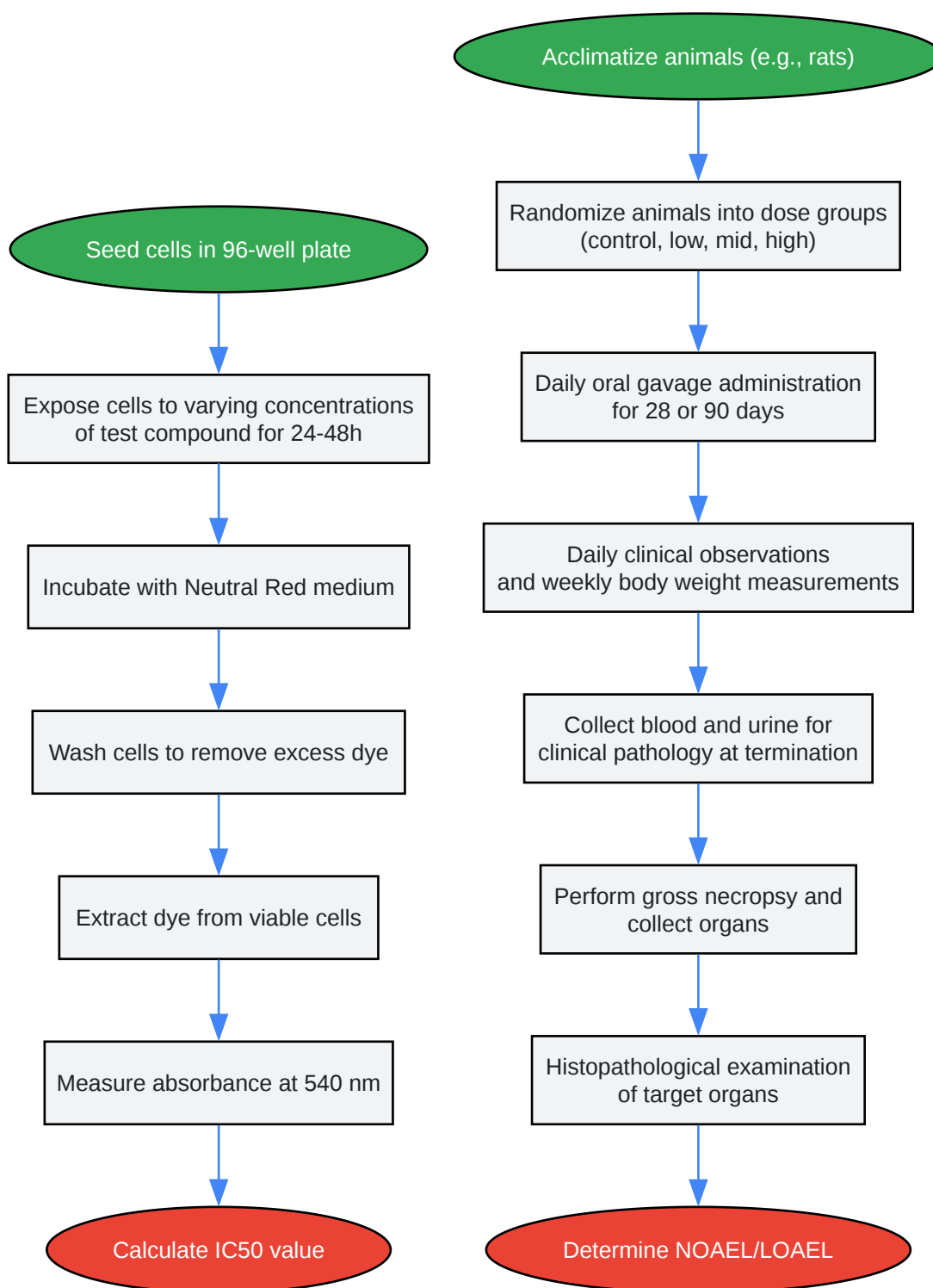
Mechanisms of Toxicity and Signaling Pathways

The toxicity of both compounds is intrinsically linked to their metabolism, which generates reactive species leading to oxidative stress and cellular damage.

Cytochrome P450-Mediated Bioactivation and Oxidative Stress

The metabolism of chloroform and **bromodichloromethane** by CYP2E1 is a critical initiating event in their toxicity. This process can lead to the formation of reactive oxygen species (ROS), depleting cellular antioxidants like glutathione and causing oxidative stress. Oxidative stress, in turn, can damage cellular macromolecules, including lipids, proteins, and DNA, and disrupt cellular signaling pathways, ultimately leading to apoptosis or necrosis.





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